1-(Methylamino)ethanol

説明

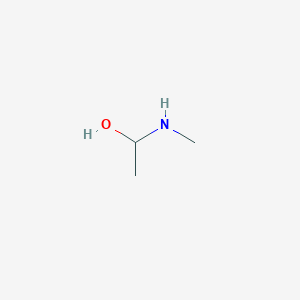

Structure

2D Structure

3D Structure

特性

CAS番号 |

119105-40-7 |

|---|---|

分子式 |

C3H9NO |

分子量 |

75.11 g/mol |

IUPAC名 |

1-(methylamino)ethanol |

InChI |

InChI=1S/C3H9NO/c1-3(5)4-2/h3-5H,1-2H3 |

InChIキー |

FPDNKWSQWXOPSC-UHFFFAOYSA-N |

正規SMILES |

CC(NC)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methylamino Ethanol

Direct Synthetic Routes for 1-(Methylamino)ethanol

The industrial production of this compound relies on a few key synthetic strategies. These routes are designed to be efficient and scalable, though they often require careful control of reaction conditions to maximize the yield of the desired monoalkanolamine and minimize the formation of byproducts.

Nucleophilic Ring-Opening Reactions (e.g., Ethylene (B1197577) Oxide with Methylamine)

The most common industrial method for producing this compound is the reaction of ethylene oxide with methylamine (B109427). nih.govgoogle.com This reaction is a classic example of a nucleophilic ring-opening of an epoxide. The nitrogen atom of methylamine acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the opening of the three-membered ring and the formation of the product.

The reaction is typically carried out in the presence of water. google.com While the reaction can proceed without a catalyst, it is often facilitated by the presence of water or by recycling the ethanolamine (B43304) products, which can autocatalyze the reaction. google.com A significant challenge in this synthesis is controlling the selectivity. This compound can itself react with another molecule of ethylene oxide to produce N-methyldiethanolamine (MDEA). To favor the formation of the desired mono-substituted product, a significant excess of methylamine is often used. wikipedia.org The product mixture, which may contain unreacted methylamine, water, this compound, and N-methyldiethanolamine, is then separated by fractional distillation. wikipedia.org

Reductive Amination Strategies (e.g., Glycolaldehyde (B1209225) with Methylamine)

Reductive amination, also known as reductive alkylation, provides an alternative pathway to this compound. This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound with an amine, followed by reduction of the resulting intermediate. organic-chemistry.org In the synthesis of this compound, glycolaldehyde serves as the carbonyl-containing precursor.

The process begins with the reaction between glycolaldehyde and methylamine, which form a C=N double bond, yielding an imine intermediate (specifically, a Schiff base if formed from a primary amine, though the term is used broadly). This intermediate is not typically isolated but is reduced in situ to the final amine product. Various reducing agents can be employed for this transformation, with common examples including sodium borohydride, hydrogen gas with a metal catalyst (like nickel nanoparticles), or other hydride sources. organic-chemistry.org This method is a cornerstone of amine synthesis in organic chemistry due to its versatility. fao.org The "hydrogen-borrowing" mechanism, where a catalyst temporarily removes hydrogen from an alcohol to form an aldehyde for amination and then returns it to hydrogenate the imine, is a related, efficient strategy. mdpi.comresearchgate.net

Other Established Synthetic Approaches

While the reaction of ethylene oxide with methylamine is dominant industrially, other methods for forming C-N bonds can be applied. For instance, the amination of alcohols is a well-established process. google.com In this approach, ethanol (B145695) could potentially be used as a starting material, reacting with methylamine in the presence of a heterogeneous catalyst and hydrogen. google.com However, this route is more common for the synthesis of simpler ethylamines. Another approach involves the ammonolysis of ethylene glycol to ethanolamine, which proceeds through a glycolaldehyde intermediate. researchgate.net Adapting this to use methylamine instead of ammonia (B1221849) would theoretically yield this compound. These alternative routes are generally less direct or economically favorable for the specific synthesis of this compound compared to the ethylene oxide pathway.

Derivatization and Functionalization Reactions of this compound

The presence of both a secondary amine and a primary alcohol functional group makes this compound a versatile building block for further chemical transformations.

N-Alkylation and N-Acylation Reactions

The secondary amine group in this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is typically achieved by reacting the amine with an alkylating agent, such as an alkyl halide (e.g., alkyl chloride, bromide, or iodide), in an SN2 reaction. acsgcipr.org A significant challenge in the N-alkylation of secondary amines is preventing over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation. chemrxiv.org An alternative, greener approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ruthenium or Iridium). nih.govnih.govunito.it This method avoids the use of alkyl halides and produces water as the only byproduct. nih.gov

N-Acylation is the process of attaching an acyl group (R-C=O) to the nitrogen atom, resulting in the formation of an amide. This transformation is typically accomplished by reacting this compound with an acylating agent such as an acid chloride, acid anhydride, or an ester. researchgate.net The reaction with highly reactive acylating agents like acid chlorides is often rapid and exothermic. The resulting N-acyl derivatives, such as the long-chain N-methyl-N-(2-hydroxyethyl)amides formed from fatty acids, have applications as neutral surfactants. wikipedia.org

Formation of Schiff Bases and Enamines from this compound

This compound, as a secondary amine, reacts with aldehydes and ketones to form enamines. chemistrysteps.comlibretexts.org This reaction is distinct from the reaction of primary amines with carbonyl compounds, which yields imines (also known as Schiff bases). pressbooks.publibretexts.org

The mechanism for enamine formation is an acid-catalyzed process that begins with the nucleophilic addition of the secondary amine to the carbonyl carbon of an aldehyde or ketone. libretexts.org This initial addition forms a tetrahedral intermediate known as a carbinolamine. Following a proton transfer, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). pressbooks.pub The elimination of water generates a positively charged iminium ion. Because the nitrogen atom lacks a second proton to lose (as a primary amine would to form an imine), a proton is instead removed from an adjacent carbon atom (the α-carbon). This deprotonation results in the formation of a carbon-carbon double bond adjacent to the nitrogen atom, yielding the final enamine product and regenerating the acid catalyst. chemistrysteps.com The entire process is reversible, and enamines can be hydrolyzed back to the parent carbonyl compound and secondary amine under aqueous acidic conditions. libretexts.org

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Transimination: The formation of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones proceeds through a reversible transimination mechanism. In this reaction, methylamine acts as a nucleophile, attacking the exocyclic sp²-hybridized carbon atom of a Schiff base (C=N) linkage on the pyrrolidine-2,3-dione (B1313883) precursor. This leads to the formation of a tetrahedral intermediate, which then collapses to eliminate the original amine and form the new methylamino-substituted product. The equilibrium of this reaction can be shifted towards the desired product by using an excess of methylamine.

Reactions with Thionyl Chloride: The reaction of β-amino alcohols like this compound with thionyl chloride (SOCl₂) can proceed through different mechanistic pathways, leading to either a chlorinated product or a cyclic sulfite (B76179) derivative. Computational studies have shown that for N-(2-methylamino)ethanol, the reaction mechanism can deviate from that of more sterically hindered β-amino alcohols. One proposed pathway involves the initial formation of a chlorosulfite ester. Subsequent intramolecular nucleophilic attack by the nitrogen atom on the sulfur atom can lead to a cyclic oxathiazolidine-2-oxide. Alternatively, an SNi (internal nucleophilic substitution) mechanism or an SN2 attack by a chloride ion can lead to the formation of N-methyl-2-chloroethylamine. The presence of a base can influence the reaction pathway by deprotonating the hydroxyl or ammonium group, thereby altering the nucleophilicity of the reacting species. For N-(2-methylamino)ethanol, it has been suggested that quaternization of the nitrogen does not occur, which is a deviation from the mechanism observed for more sterically hindered amino alcohols.

The kinetics and thermodynamics of reactions involving this compound provide quantitative insights into reaction rates and equilibria.

Thermodynamic Aspects: Thermodynamic studies on the this compound-H₂O-CO₂ system have been conducted to determine key parameters such as reaction equilibrium constants and heats of reaction. The protonation of the amine and the formation of the carbamate (B1207046) are the two main reactions governing the thermodynamics of CO₂ absorption. The molar heat capacity of aqueous solutions of this compound has been measured over a range of temperatures, providing essential data for process design and simulation. For example, the excess molar heat capacities have been calculated and correlated as a function of mole fraction using the Redlich-Kister equation.

Role of 1 Methylamino Ethanol in Catalysis and Coordination Chemistry

1-(Methylamino)ethanol as a Ligand Precursor

The presence of both nitrogen and oxygen donor atoms in this compound makes it an effective building block for ligands in coordination chemistry. These ligands can stabilize metal centers and influence their reactivity, leading to the formation of metal complexes with interesting structural and catalytic properties.

Metal complexes incorporating this compound and its derivatives are typically synthesized through the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can vary in their stoichiometry, geometry, and nuclearity depending on the metal ion, the reaction conditions, and the specific form of the ligand used.

For instance, Schiff base ligands derived from the condensation of ethanolamines with aldehydes or ketones can readily coordinate with a range of transition metals. tees.ac.uk While specific studies focusing solely on this compound are not abundant, the general synthesis strategies for ethanolamine-derived complexes are applicable. These syntheses often involve refluxing a methanolic solution of the metal chloride with the ligand, leading to the precipitation of the metal complex. tees.ac.uk The resulting solid products are then filtered, washed, and can be recrystallized to obtain pure crystalline materials. tees.ac.uk

A notable example is the synthesis of a zinc(II) complex with N-methylaminoethanol, [Zn(quin)₂(N-maeOH)], where quin⁻ represents quinaldinate and N-maeOH is N-methylaminoethanol. This complex was prepared by reacting [Zn(quin)₂(H₂O)] with N-methylaminoethanol. mdpi.com The synthesis of such complexes is crucial for exploring their potential applications in various fields, including catalysis and materials science.

Table 1: Synthesis and Properties of a Zinc(II) Complex with N-methylaminoethanol

| Complex | Synthesis Method | Solvent | Key Properties |

| [Zn(quin)₂(N-maeOH)] | Reaction of [Zn(quin)₂(H₂O)] with N-methylaminoethanol at room temperature | Various solvents | The N-maeOH ligand coordinates in a bidentate chelating manner. mdpi.com |

The characterization of these complexes is carried out using various spectroscopic techniques, including infrared (IR) spectroscopy to confirm the coordination of the ligand to the metal center, and X-ray crystallography to determine the precise three-dimensional structure. tees.ac.uknih.gov

The coordination behavior of this compound and its derivatives is dictated by the presence of the nitrogen and oxygen donor atoms. These ligands can act as monodentate, coordinating through either the nitrogen or the oxygen atom, or more commonly, as a bidentate ligand, forming a stable five-membered chelate ring with the metal ion. mdpi.comresearchgate.net

In the case of the [Zn(quin)₂(N-maeOH)] complex, X-ray crystallographic analysis revealed that the N-methylaminoethanol ligand coordinates to the zinc(II) ion in a bidentate chelating fashion through both the nitrogen and oxygen atoms. mdpi.com This chelation is a common feature for amino alcohols and contributes to the stability of the resulting metal complexes. mdpi.com The coordination can significantly alter the electronic and steric environment of the metal center, which in turn influences the catalytic activity of the complex. The properties of the ligand, such as its donor strength and steric bulk, can be fine-tuned by chemical modification to optimize the performance of the resulting metal complex in specific catalytic applications. nih.gov

Table 2: Coordination Details of N-methylaminoethanol in a Zinc(II) Complex

| Complex | Ligand | Coordination Mode | Key Structural Features |

| [Zn(quin)₂(N-maeOH)] | N-methylaminoethanol | Bidentate chelating | Forms a five-membered chelate ring with the Zn(II) ion. mdpi.com |

Catalytic Applications in Organic Synthesis

The unique structural features of this compound and its derivatives make them valuable in the realm of organic synthesis, where they can function as organocatalysts or as ligands in metal-catalyzed reactions. The presence of a chiral center in many of its derivatives also opens up possibilities for asymmetric catalysis.

Chiral amino alcohols are a well-established class of organocatalysts, capable of promoting a variety of asymmetric transformations with high enantioselectivity. mdpi.com While specific examples detailing the use of this compound itself as a primary organocatalyst are limited in readily available literature, its structural motif is a key component in more complex and highly effective organocatalysts. For instance, proline and its derivatives, which incorporate a similar secondary amine and a carboxylic acid group, are renowned for their ability to catalyze aldol (B89426) and Mannich reactions. mdpi.com

The potential for this compound derivatives to act as organocatalysts lies in the cooperative action of the amine and alcohol functionalities. The amine can form an enamine or iminium ion intermediate with a carbonyl compound, while the hydroxyl group can act as a hydrogen bond donor to activate the other reactant and control the stereochemistry of the reaction. This bifunctional activation is a hallmark of many successful organocatalytic systems.

Table 3: Potential Organocatalytic Applications of this compound Derivatives

| Reaction Type | Role of this compound Derivative | Potential Outcome |

| Aldol Reaction | Formation of enamine intermediate; hydrogen bonding | Asymmetric C-C bond formation |

| Michael Addition | Activation of electrophile and nucleophile | Enantioselective conjugate addition |

| Mannich Reaction | Formation of iminium ion; directing group | Synthesis of chiral β-amino carbonyl compounds |

In metal-catalyzed reactions, ligands derived from this compound can play a crucial role in modulating the reactivity and selectivity of the metal center. The bidentate nature of these ligands can enforce a specific geometry around the metal, creating a well-defined chiral environment for asymmetric catalysis.

For example, chiral β-amino alcohols are effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. researchgate.net These reactions provide a valuable route to chiral alcohols and amines, which are important building blocks in the pharmaceutical and fine chemical industries. The ligand, in this case, transfers chirality from its own stereocenters to the product by influencing the approach of the substrate to the metal hydride.

While the direct application of this compound in this context is not extensively documented, its derivatives, particularly those with increased steric bulk or electronic modifications, hold significant promise. The performance of such catalytic systems is often evaluated based on the yield and enantiomeric excess (ee) of the product.

Table 4: Representative Metal-Catalyzed Asymmetric Reactions Using Amino Alcohol Ligands

| Reaction | Metal | Ligand Type | Product Type | Typical Performance |

| Asymmetric Transfer Hydrogenation | Ruthenium | Chiral β-amino alcohol | Chiral Alcohols/Amines | High yields and enantiomeric excesses (up to 82% ee reported for N-phosphinyl ketimines). researchgate.net |

| Asymmetric Alkylation | Zinc | Chiral β-amino alcohol | Chiral Alcohols | High enantioselectivities. |

Role in Liquid-Organic Hydrogen Carrier Systems for Hydrogen Release and Storage

The search for safe and efficient hydrogen storage materials is a critical aspect of developing a hydrogen-based economy. Liquid-Organic Hydrogen Carrier (LOHC) systems are a promising technology where hydrogen is chemically bound to an organic molecule for storage and transportation under ambient conditions. This compound has been identified as a potential candidate for such systems.

In a LOHC system, this compound can undergo a catalytic dehydrogenation reaction to form a cyclic dipeptide, N,N'-dimethyl-2,5-piperazinedione, with the concomitant release of hydrogen gas. This reaction is reversible, and the cyclic dipeptide can be hydrogenated to regenerate the this compound, thus completing the storage and release cycle. The theoretical hydrogen storage capacity of such a system is an important parameter, and for many LOHC systems, it is in the range of 5-7 wt%. nih.govmdpi.com

The efficiency of both the hydrogen release (dehydrogenation) and storage (hydrogenation) steps is highly dependent on the catalyst used. Ruthenium-based catalysts have shown promise in these transformations. helsinki.fi The temperature required for hydrogen release is a key factor for practical applications, with lower temperatures being more desirable. For many LOHC systems, dehydrogenation temperatures are often above 200 °C. nih.gov

Table 5: Comparison of this compound with other LOHC Systems

| LOHC System | Hydrogenated Form | Dehydrogenated Form | Theoretical H₂ Capacity (wt%) | Typical Dehydrogenation Temperature (°C) |

| This compound | This compound | N,N'-dimethyl-2,5-piperazinedione | ~6.5 | Not widely reported |

| N-ethylcarbazole | Dodecahydro-N-ethylcarbazole | N-ethylcarbazole | 5.8 | < 200 |

| Dibenzyltoluene | Perhydro-dibenzyltoluene | Dibenzyltoluene | 6.2 | > 250 |

The development of efficient and robust catalysts for the reversible dehydrogenation-hydrogenation of this compound is an active area of research that could lead to its practical application in hydrogen storage technologies.

Computational Chemistry and Theoretical Investigations of 1 Methylamino Ethanol

Quantum Chemical Studies

Quantum chemical methods, rooted in solving the Schrödinger equation, are employed to understand the electronic properties and energetic landscape of molecules. For 1-(Methylamino)ethanol, these studies reveal the interplay of its functional groups and predict its chemical behavior.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with others. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital that can accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. dergipark.org.tredu.krd A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. edu.krdirdindia.in In contrast, a large HOMO-LUMO gap implies high stability and low reactivity. dergipark.org.tr

For this compound, DFT calculations can determine the energies of these frontier orbitals and other quantum chemical descriptors. These parameters, including ionization potential (approximated as -EHOMO), electron affinity (approximated as -ELUMO), electronegativity, and chemical hardness, provide a quantitative measure of the molecule's electronic properties and reactivity. dergipark.org.tr The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich oxygen and nitrogen atoms, while the LUMO may be distributed across the C-O and C-N bonds.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 5.0 to 7.0 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | -0.5 to 0.5 |

The flexibility of the ethyl chain in this compound allows it to adopt several different spatial arrangements, or conformations. The relative stability of these conformers is largely dictated by intramolecular interactions, particularly hydrogen bonding. Due to the presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and a secondary amine (-NH-) group (also a hydrogen bond donor and acceptor), there is a competition between different intramolecular hydrogen bonds.

Spectroscopic and theoretical studies have identified two primary forms of intramolecular hydrogen bonding in N-methylethanolamine:

OH···N bond: The hydrogen of the hydroxyl group forms a hydrogen bond with the lone pair of electrons on the nitrogen atom.

NH···O bond: The hydrogen of the amine group forms a hydrogen bond with a lone pair of electrons on the oxygen atom.

Computational analysis reveals that conformers stabilized by the OH···N interaction are generally more stable than those with the NH···O interaction. Studies in dilute solutions, combined with quantum chemical calculations, have quantified the enthalpy differences (ΔH) between conformers with and without these bonds. The conformer featuring the OH···N bond is typically the most stable, followed by a conformer with a "free" or non-bonded OH group, and lastly the conformer with the weaker NH···O bond.

| Conformer Interaction | Relative Stability | Reported Enthalpy Difference (ΔH, kcal/mol) |

|---|---|---|

| OH···N Hydrogen Bond | Most Stable | Reference (0) |

| "Free" OH (No Intramolecular H-Bond) | Intermediate | ~0.7 |

| NH···O Hydrogen Bond | Least Stable | ~1.7 |

Understanding the mechanism of a chemical reaction involves mapping the entire energy landscape from reactants to products. Density Functional Theory (DFT) and other ab initio methods are powerful computational tools for delineating these reaction pathways. These methods are used to locate and characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS).

For reactions involving this compound, such as its role in CO₂ capture or its oxidation, DFT calculations can:

Identify Transition States: A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface.

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (Ea) of the reaction. A lower activation barrier corresponds to a faster reaction rate.

Elucidate Reaction Mechanisms: By connecting reactants, transition states, and products, a complete step-by-step mechanism can be constructed. For example, in the reaction with CO₂, calculations can distinguish between a single-step concerted mechanism and a multi-step pathway involving a zwitterionic intermediate.

Molecular Modeling and Simulation

While quantum chemistry focuses on the detailed electronic structure of individual or small groups of molecules, molecular modeling and simulation techniques are used to study the behavior of larger systems and bulk properties, such as liquids and solutions.

The chemical behavior of this compound can be significantly altered by the presence of a solvent. Molecular modeling is used to understand these solvent effects through two primary approaches:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used in DFT calculations to model how a solvent can stabilize charged species or polar transition states, thereby altering reaction energetics.

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. Molecular Dynamics (MD) simulations are then performed, where the movements of all atoms are calculated over time based on a force field. MD simulations provide a dynamic picture of the solute's solvation shell, revealing specific hydrogen bonding interactions between the solute and solvent molecules. These explicit interactions can be critical for accurately describing reaction mechanisms, such as proton transfer events mediated by solvent molecules.

For this compound in an aqueous environment, MD simulations can show how water molecules form hydrogen bonds with both the -OH and -NH groups, influencing which conformers are most stable in solution and mediating proton exchange, which is fundamental to its acid-base chemistry.

Computational chemistry is increasingly used not just to explain observed phenomena but also to predict the properties and behavior of molecules. Predictive models for this compound and related compounds can forecast various chemical characteristics.

One key area is the prediction of physicochemical properties. For instance, models combining quantum chemical calculations of gas-phase energies with molecular dynamics simulations of solvation free energies can accurately predict the pKa of alkanolamines in aqueous solutions. semanticscholar.orgresearchgate.net These predictions are vital for applications like CO₂ capture, where the basicity of the amine is a critical parameter. acs.org Similarly, thermodynamic models like the Non-Random Two-Liquid (NRTL) model can be used to predict bulk properties like the viscosity of alkanolamine-water mixtures for process engineering calculations. liu.se

More recently, machine learning (ML) has emerged as a powerful tool in this domain. ML models can be trained on large datasets of quantum chemical calculations to predict intermolecular interaction energies at a fraction of the computational cost. youtube.comnih.gov These models learn the complex relationship between a molecule's structure and its properties, enabling rapid screening of new compounds or prediction of behavior in complex environments. For alkanolamines, ML could be used to predict interaction energies with CO₂, other amines, or solvent molecules, accelerating the design of more efficient solvent systems. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties, respectively. These models are built upon the principle that the structural features of a molecule, encoded in numerical descriptors, dictate its behavior. For this compound, such studies are pivotal in predicting its chemical behavior without the need for extensive empirical testing.

Topological descriptors are numerical values that quantify the atomic arrangement and bonding topology of a molecule. They are derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. These descriptors encode information about molecular size, shape, branching, and connectivity. In the context of this compound, the development and application of topological descriptors would involve a multi-step process.

First, a set of relevant topological indices for this compound would be calculated. These could include, but are not limited to, the Wiener index, which describes molecular branching, the Randić connectivity index, which relates to molecular complexity, and various electro-negativity-based indices that account for the different atoms and their bonding environments.

Once calculated, these descriptors would be used to build a mathematical model, often through multiple linear regression or machine learning algorithms, that correlates their values with experimentally determined reactivity data for a series of related amino alcohols. This model could then be used to predict the reactivity of this compound in various chemical reactions, such as its nucleophilicity, its propensity for oxidation, or its role as a ligand in coordination chemistry.

For instance, a higher value of a particular connectivity index might be found to correlate with an increased rate of a specific reaction. By calculating this index for this compound, its reactivity in that context could be estimated. While specific QSRR studies focusing solely on this compound are not extensively documented in the public domain, the principles of this methodology are broadly applicable.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Topological | Topological Polar Surface Area | 32.3 Ų nih.gov |

| Physicochemical | XLogP3-AA | -0.4 nih.gov |

| Structural | Rotatable Bond Count | 1 nih.gov |

| Structural | Hydrogen Bond Donor Count | 2 nih.gov |

| Structural | Hydrogen Bond Acceptor Count | 2 nih.gov |

Predictive models in QSPR aim to forecast the physicochemical properties and chemical transformations of a compound. For this compound, these models can be invaluable for applications ranging from solvent design to assessing its environmental fate. The development of such models follows a similar path to that of QSRR models.

A dataset of compounds with known properties, including this compound and its structural analogues, is compiled. A wide array of molecular descriptors, including topological, geometrical, and quantum-chemical descriptors, are calculated for each molecule in the dataset. Statistical methods are then employed to identify the descriptors that have the most significant influence on the property of interest.

For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and water solubility. Furthermore, these models can be extended to predict the outcomes of chemical transformations. For example, a model could be trained to predict the likelihood of this compound undergoing an N-oxidation or O-alkylation reaction under specific conditions.

| Property | Predicted Value | Methodology |

|---|---|---|

| Molecular Weight | 75.11 g/mol nih.gov | Computed |

| Exact Mass | 75.068413911 Da nih.gov | Computed |

| Monoisotopic Mass | 75.068413911 Da nih.gov | Computed |

| Heavy Atom Count | 5 nih.gov | Computed |

| Formal Charge | 0 nih.gov | Computed |

Advanced Spectroscopic Characterization in Research on 1 Methylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 1-(Methylamino)ethanol. It provides detailed information on the chemical environment of each atom, enabling a comprehensive analysis of its molecular framework.

The quantitative nature of NMR makes it an exceptional tool for real-time reaction monitoring. magritek.com By tracking the appearance of product signals and the disappearance of reactant signals, chemists can precisely determine reaction kinetics and endpoints. magritek.com For reactions involving this compound, flow NMR setups can be particularly advantageous. pharmtech.com In such a system, the reaction mixture is continuously pumped from the reactor through the NMR spectrometer, allowing for the observation of the reaction profile as it unfolds. pharmtech.com

This technique is especially powerful for identifying and characterizing transient intermediates that may be unstable and undetectable by other methods. pharmtech.com For instance, in the synthesis of derivatives of this compound, specific proton or carbon signals corresponding to a short-lived intermediate could be observed, providing critical evidence for a proposed reaction mechanism. The ability to acquire spectra at different points in time (or space, in a flow setup) allows for the construction of concentration profiles for reactants, intermediates, and products, yielding a deep mechanistic understanding. nih.gov

¹H and ¹³C NMR spectra provide definitive evidence for the molecular connectivity of this compound. The ¹H NMR spectrum displays distinct signals for each unique proton environment. The protons on the carbon adjacent to the oxygen atom (HO-CH₂ -) typically appear at a different chemical shift than those next to the nitrogen atom (-NH-CH₂ -). The methyl protons (-CH₃ ) and the protons of the amine (-NH -) and hydroxyl (-OH ) groups also produce characteristic signals. chemicalbook.com Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, which reveals which protons are neighbors in the molecular structure. docbrown.info

Below is a table of typical ¹H NMR chemical shifts for this compound in a solvent like CDCl₃. chemicalbook.com

| Assignment | Chemical Shift (ppm) | Description |

| -OH, -NH | 3.24 | Broad singlet, protons are exchangeable |

| -CH₂-O | 3.65 | Triplet |

| -CH₂-N | 2.70 | Triplet |

| N-CH₃ | 2.44 | Singlet |

Note: Chemical shifts and multiplicities can vary with solvent and concentration.

For stereochemical analysis, more advanced NMR techniques are required. Since this compound is a chiral molecule, distinguishing between its enantiomers ((R)- and (S)-1-(methylamino)ethanol) necessitates the use of chiral resolving agents or chiral solvating agents. These agents interact differently with each enantiomer, inducing separate signals in the NMR spectrum. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also be used to probe through-space interactions, providing information about the preferred conformations and relative stereochemistry in more complex derivatives.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including FTIR and Raman techniques, offers high sensitivity to the conformational states of molecules and the intricate network of intermolecular forces, such as hydrogen bonding.

This compound possesses both a hydroxyl (-OH) group and a secondary amine (-NH) group, making it both a hydrogen bond donor and acceptor. This dual capability leads to the formation of significant intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding, particularly between the hydroxyl proton and the nitrogen lone pair (OH···N), plays a crucial role in stabilizing specific conformers of the molecule in the gas phase and in non-polar solvents. frontiersin.org

FTIR spectroscopy is highly effective for studying these interactions. The O-H stretching vibration, typically appearing as a broad band in the 3200-3600 cm⁻¹ region, is very sensitive to hydrogen bonding. mdpi.com A "free" (non-bonded) O-H stretch appears as a sharp peak at higher wavenumbers, whereas a hydrogen-bonded O-H stretch is broader and shifted to lower wavenumbers. By analyzing the position and shape of this band in different solvents or at various concentrations, researchers can deduce the extent and nature of hydrogen bonding networks. core.ac.uk

Conformational changes, such as rotation around the C-C and C-N bonds, can be studied using both Raman and FTIR spectroscopy. Different conformers (e.g., gauche vs. trans) can give rise to distinct vibrational frequencies, particularly in the "fingerprint" region (below 1500 cm⁻¹). frontiersin.org Theoretical calculations are often combined with experimental spectra to assign specific vibrational modes to different conformers, providing a detailed picture of the molecule's conformational landscape. frontiersin.orgnih.gov

In solution, particularly in protic solvents like water, this compound can exist as various species due to self-association and association with solvent molecules. mdpi.com Vibrational spectroscopy can distinguish between these different chemical entities. For example, the vibrational spectrum of a dilute solution in a non-polar solvent will differ significantly from that of a concentrated aqueous solution.

In aqueous solutions, extensive hydrogen bonding networks form between the solute and water molecules. The vibrational modes of both this compound and water are perturbed, leading to observable spectral shifts. mdpi.com By comparing the experimental spectra with theoretically calculated spectra of different model structures (e.g., a single molecule of this compound hydrogen-bonded to several water molecules), the predominant species in solution can be identified. This approach has been successfully used for analogous compounds like monoethanolamine to characterize various associates and understand their structural features. mdpi.com

Mass Spectrometry for Mechanistic Pathway Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. wikipedia.org It is also instrumental in confirming reaction pathways by identifying intermediates and products.

When this compound is introduced into a mass spectrometer and ionized, typically by electron impact (EI), it forms a molecular ion (M⁺˙), which is an energetically unstable radical cation. chemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected by the mass spectrometer, producing a unique mass spectrum.

The fragmentation of amines and alcohols is well-characterized. For this compound, the most prominent fragmentation pathway is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). miamioh.eduyoutube.comlibretexts.org Cleavage of the C-C bond is particularly favorable as it leads to the formation of a stable, resonance-stabilized iminium cation.

Fragmentation Pathway: [CH₃-NH-CH₂-CH₂-OH]⁺˙ → [CH₃-NH=CH₂]⁺ + ˙CH₂-OH

The fragment [CH₃-NH=CH₂]⁺ has a mass-to-charge ratio (m/z) of 44. This is often the most intense peak (the base peak) in the mass spectrum of this compound, providing strong evidence for its structure. chemicalbook.com Other fragments, though less abundant, can also be observed. The table below summarizes key fragments from the electron ionization mass spectrum of this compound. chemicalbook.comnist.gov

| m/z Value | Relative Intensity (%) | Possible Fragment Ion |

| 75 | 8.1 | [C₃H₉NO]⁺˙ (Molecular Ion) |

| 74 | 1.3 | [M-H]⁺ |

| 56 | 4.6 | [M-H₂O-H]⁺ |

| 44 | 100.0 | [CH₃NHCH₂]⁺ (Base Peak) |

| 42 | 7.1 | [C₂H₄N]⁺ |

| 30 | 7.5 | [CH₂NH₂]⁺ |

By using tandem mass spectrometry (MS/MS), researchers can select a specific ion (like the molecular ion) and induce further fragmentation. This process provides more detailed structural information and can be used to differentiate between isomers. In the context of reaction monitoring, MS can be coupled with liquid or gas chromatography (LC-MS or GC-MS) to separate and identify components of a reaction mixture, thereby confirming the formation of expected products and identifying any byproducts, which helps to verify the proposed mechanistic pathway.

Applications of 1 Methylamino Ethanol As a Chemical Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Building Blocks and Scaffolds

The unique chemical properties of 1-(methylamino)ethanol make it an important starting material for the construction of various pharmaceutical building blocks and scaffolds, which form the core structures of many therapeutic agents.

Synthesis of Indole-Derived Compounds

While a direct, named reaction for the synthesis of indole (B1671886) derivatives commencing from this compound is not prominently featured in chemical literature, the structural motifs of amino alcohols are integral to several synthetic strategies for indoles. The Fischer indole synthesis, a cornerstone of indole chemistry, classically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com However, modern variations and other synthetic routes can accommodate precursors derived from amino alcohols.

Theoretically, this compound could be transformed into a suitable carbonyl compound or an equivalent reactive species that can then participate in an intramolecular cyclization to form the indole ring. For instance, oxidation of the alcohol functionality to an aldehyde, followed by reaction with a substituted aniline (B41778) and subsequent cyclization, presents a plausible, albeit not widely documented, pathway to N-methylated indole derivatives. The inherent reactivity of the secondary amine and primary alcohol in this compound allows for its incorporation into more complex intermediates that can then undergo cyclization to form the indole scaffold.

Intermediates for Heterocyclic Drug Scaffolds (e.g., Ranitidine HCl)

A critical review of the established synthesis routes for Ranitidine HCl reveals that this compound is not a direct precursor in its industrial production. The synthesis of Ranitidine, a well-known H2-receptor antagonist, involves the reaction of N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine with other reagents. The methylamino group present in the final structure of Ranitidine is typically introduced via methylamine (B109427) or other methylated intermediates, rather than starting from this compound.

It is important to clarify this point to avoid misconceptions about the direct role of this compound in the synthesis of this specific drug. While the broader class of amino alcohols is crucial in the synthesis of many heterocyclic drug scaffolds, the specific case of Ranitidine HCl does not directly involve this compound as a starting material.

Role in the Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and material science.

Pyrrolidine (B122466) and Pyrrolidine-2,3-dione (B1313883) Derivatives

The synthesis of substituted pyrrolidines and their dione (B5365651) counterparts can be achieved using this compound as a key building block. The reaction of 1,4,5-trisubstituted pyrrolidine-2,3-diones with methylamine can lead to the formation of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. beilstein-journals.org This transformation highlights the utility of the methylamino group in the construction of these complex heterocyclic systems. While the starting material in this specific study is not this compound itself, the reaction demonstrates a general principle where the methylamino moiety is incorporated into the pyrrolidine-2,3-dione scaffold. A plausible synthetic route starting from this compound could involve its conversion to a suitable nucleophile or electrophile that can then be used to construct the pyrrolidine ring.

The general synthesis of highly functionalized pyrrolidine-2,3-diones often involves multi-component reactions where an amine is a key reactant. acs.orgnih.govresearchgate.net The bifunctional nature of this compound makes it an attractive candidate for such reactions, potentially leading to novel pyrrolidine derivatives with diverse substitution patterns.

Cyclic Urethanes and Related Structures

Cyclic urethanes, also known as oxazolidinones, are an important class of heterocyclic compounds with applications in pharmaceuticals and polymer chemistry. The synthesis of cyclic urethanes can be achieved through the reaction of amino alcohols with phosgene (B1210022) or its derivatives, or via more environmentally benign methods involving carbon dioxide.

The reaction of this compound with a suitable carbonyl source can lead to the formation of N-methyl-oxazolidinone. The intramolecular cyclization is facilitated by the proximity of the hydroxyl and methylamino groups. While the direct use of phosgene is hazardous, alternative reagents such as carbonyldiimidazole or dialkyl carbonates can be employed for this transformation. The resulting cyclic urethanes can serve as monomers for the synthesis of polyurethanes or as intermediates for further chemical modifications. researchgate.netresearchgate.net

Precursor for Advanced Materials and Functional Organic Compounds

Beyond its role in pharmaceutical synthesis, this compound is a valuable precursor for the creation of advanced materials and functional organic compounds with diverse applications. wikipedia.org

The bifunctionality of this compound makes it a suitable monomer for the synthesis of polyamides and polyurethanes. The amine group can react with a dicarboxylic acid or its derivative to form a polyamide, while the hydroxyl group can react with a diisocyanate to form a polyurethane. The resulting polymers may exhibit unique properties due to the presence of the pendant methyl group.

Furthermore, this compound can be used in the synthesis of surfactants. The reaction of the amine group with a fatty acid or its ester can produce an N-methyl-N-(2-hydroxyethyl) amide, which is a type of non-ionic surfactant. wikipedia.orgsemanticscholar.orgarpnjournals.orgresearchgate.netpurdue.edu These surfactants can find applications in detergents, emulsifiers, and personal care products.

In the field of corrosion inhibition, derivatives of this compound have shown promise. The presence of both nitrogen and oxygen atoms allows for strong adsorption onto metal surfaces, thereby protecting them from corrosion. Research has demonstrated the effectiveness of N,N'-dimethylaminoethanol as a corrosion inhibitor for stainless steel in acidic environments. researchgate.netresearchgate.netnih.gov The inhibition efficiency increases with the concentration of the inhibitor, as shown in the table below.

| Inhibitor Concentration (% v/v) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 12.34 | - |

| 2.5 | 1.85 | 85.0 |

| 5.0 | 1.23 | 90.0 |

| 7.5 | 0.86 | 93.0 |

| 10.0 | 0.62 | 95.0 |

| 12.5 | 0.49 | 96.0 |

| 15.0 | 0.37 | 97.0 |

Table 1: Corrosion inhibition efficiency of N,N'-dimethylaminoethanol on austenitic stainless steel type 304 in 3M H2SO4. researchgate.net

Moreover, this compound and its derivatives can be utilized in the synthesis of functional dyes. The amine group can act as a nucleophile in the construction of chromophoric systems. For example, it can be incorporated into anthraquinone-based dyes. organic-chemistry.org Additionally, the quaternization of the amine group can lead to the formation of ionic liquids, which are a class of functional materials with a wide range of applications. nih.gov

Interactions of 1 Methylamino Ethanol with Environmentally Relevant Small Molecules

Chemical Absorption of Carbon Dioxide (CO2)

When CO2 is absorbed into an aqueous solution of 1-(Methylamino)ethanol, the primary reaction involves the direct interaction between the CO2 molecule and the secondary amine group of MAE. This reaction results in the formation of a carbamate (B1207046) anion (MAECO2-) and a protonated MAE cation (MAEH+). acs.orgresearchgate.net

The initial reaction can be represented as: 2 R2NH + CO2 ⇌ R2NCOO- + R2NH2+

In the context of MAE, this translates to: 2 CH3NH(C2H4OH) + CO2 ⇌ CH3N(C2H4OH)COO- + CH3NH2(C2H4OH)+

The speciation in the solution is highly dependent on the CO2 loading. At lower CO2 loadings, the formation of carbamate is the predominant reaction. As the CO2 loading increases, the concentration of bicarbonate also rises, often due to the hydrolysis of the carbamate. researchgate.net

Table 1: Chemical Species Formed During CO2 Absorption by Aqueous this compound

| Chemical Species | Chemical Formula | Role in Absorption Process |

| This compound | CH3NH(C2H4OH) | Reactant |

| Carbon Dioxide | CO2 | Gas being absorbed |

| Carbamate Anion | CH3N(C2H4OH)COO- | Initial product of reaction |

| Protonated Cation | CH3NH2(C2H4OH)+ | Counter-ion to carbamate and bicarbonate |

| Bicarbonate Ion | HCO3- | Product of carbamate hydrolysis |

| Carbonate Ion | CO32- | Formed at higher pH |

The mechanism of CO2 absorption by this compound, a secondary amine, exhibits notable differences when compared to primary and tertiary amines.

Comparison with Tertiary Amines: Tertiary amines, such as 2-(N,N-dimethylamino)ethanol (DMAE), lack a hydrogen atom directly attached to the nitrogen. Consequently, they cannot form a stable carbamate through direct reaction with CO2. acs.orgacs.org Instead, tertiary amines act as a base to catalyze the hydration of CO2, leading directly to the formation of bicarbonate (HCO3-) and a protonated amine cation. acs.orgresearchgate.net This is a fundamental mechanistic distinction from secondary amines like MAE, where carbamate formation is the initial and direct pathway. acs.org

Comparison with Primary Amines: Primary amines, like monoethanolamine (MEA), also react directly with CO2 to form carbamates. ntnu.no The general reaction stoichiometry for both primary and secondary amines in this initial step involves two moles of amine per mole of CO2 to form one mole of carbamate and one mole of the protonated amine. ntnu.no However, the stability of the carbamate formed can differ. Studies have suggested that the carbamate of N-methylaminoethanol is relatively unstable, which can lead to a more favorable conversion to bicarbonate. repec.org This characteristic can be advantageous for the regeneration process, as less energy may be required to desorb the CO2. repec.org In contrast, sterically hindered primary amines have been noted to form less stable carbamates that are more easily hydrolyzed to bicarbonate, a feature that enhances their theoretical CO2 loading capacity. utexas.edu

Table 2: Comparison of CO2 Absorption Mechanisms by Different Amine Classes

| Amine Class | Example Compound | Initial Reaction with CO2 | Primary Ionic Products |

| Primary | Monoethanolamine (MEA) | Direct reaction | Carbamate, Protonated Amine |

| Secondary | This compound (MAE) | Direct reaction | Carbamate, Protonated Amine |

| Tertiary | 2-(N,N-dimethylamino)ethanol (DMAE) | Base-catalyzed hydration of CO2 | Bicarbonate, Protonated Amine |

Studies on N2O Solubility and Related Equilibria in Aqueous Solutions of this compound

The physical solubility of CO2 in amine solutions is a critical parameter for modeling and understanding the absorption process. Due to the chemical reactivity of CO2 with amines, its physical solubility is often estimated using the "N2O analogy." This analogy is based on the premise that N2O, being chemically inert towards amines and having a similar molecular size and structure to CO2, will have a physical solubility that is proportional to that of CO2 in the same solvent.

Research has been conducted to measure the solubility of N2O in aqueous solutions of this compound over a range of temperatures and amine concentrations. researchgate.netacs.org These studies are essential for determining Henry's law constant for N2O in the MAE solutions. Henry's law constant is a measure of the amount of gas that can dissolve in a liquid at a given partial pressure.

Table 3: Factors Influencing N2O Solubility in Aqueous this compound Solutions

| Factor | Effect on N2O Solubility | Significance |

| Temperature | Solubility generally decreases with increasing temperature. | Important for modeling absorption and regeneration cycles which occur at different temperatures. |

| MAE Concentration | Solubility is a function of the amine mass fraction. | Allows for optimization of the solvent concentration for maximum physical absorption. |

| Pressure | Solubility increases with increasing partial pressure of N2O. | Governed by Henry's Law, this relationship is fundamental to the absorption process. |

Future Directions and Emerging Research Avenues for 1 Methylamino Ethanol

Development of Novel, Sustainable Synthetic Methodologies

The chemical industry's shift towards greener and more sustainable practices is driving research into new ways to synthesize 1-(Methylamino)ethanol and related amino alcohols. Future methodologies are expected to prioritize atom economy, use of renewable feedstocks, and milder reaction conditions.

Enzymatic and Biocatalytic Routes: One of the most promising avenues is the use of engineered enzymatic cascades to convert biomass-derived diols into amino alcohols. rsc.org This approach offers high selectivity under aqueous conditions at room temperature, significantly reducing the energy input and hazardous waste associated with traditional chemical methods. rsc.org Research is ongoing to develop specific enzymes that can efficiently catalyze the amination of ethylene (B1197577) glycol with methylamine (B109427) to produce this compound directly.

Visible-Light Photocatalysis: A general and efficient method for synthesizing 1,2-amino alcohols involves the visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature. rsc.org Adapting this green chemistry protocol could provide a novel, environmentally friendly route to this compound and its derivatives from readily available starting materials. rsc.org

Catalytic Amination of Alcohols: The direct catalytic amination of alcohols, such as ethylene glycol, with methylamine represents a highly atom-economical route. taylorandfrancis.com Future research will likely focus on developing more efficient and recyclable heterogeneous catalysts, such as those based on zeolites or functionalized nanoparticles, to replace traditional homogeneous catalysts that are often costly and difficult to separate from the product. uv.esscirp.org The use of diol/water mixtures instead of organic solvents is a key aspect of making these processes more sustainable. uv.es

The table below summarizes emerging sustainable synthetic methods applicable to amino alcohols like this compound.

| Methodology | Key Features | Potential Advantages |

| Enzymatic Cascades | Uses engineered enzymes, aqueous conditions, room temperature. rsc.org | High selectivity, reduced energy consumption, biodegradable catalysts. rsc.org |

| Photoredox Catalysis | Utilizes visible light, water as solvent, room temperature. rsc.org | Mild reaction conditions, use of renewable energy source. rsc.org |

| Heterogeneous Catalysis | Employs recyclable catalysts (e.g., zeolites), solvent-free or aqueous systems. uv.esscirp.org | Catalyst reusability, reduced waste, cost-effective. uv.es |

Exploration of New Catalytic Roles and Ligand Design Principles

The dual functionality of this compound makes it an attractive candidate for use as both a catalyst and a ligand in organic synthesis. alfa-chemistry.com Its ability to act as a proton shuttle and to coordinate with metal centers is key to its potential catalytic activity.

Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.comrsc.org Future research will involve the design and synthesis of new chiral ligands derived from this compound for reactions such as the enantioselective addition of organozinc reagents to aldehydes. rsc.org The goal is to develop highly efficient and selective catalysts for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. sigmaaldrich.com

Gold-Catalyzed Oxidations: Gold nanoparticles have shown promise as catalysts for the selective oxidation of amino alcohols to valuable amino acids. mdpi.comresearchgate.net However, the presence of the amino group can affect catalyst durability. mdpi.com Future work will focus on designing more robust gold-based catalytic systems, potentially using this compound as a substrate, by optimizing the catalyst support (e.g., TiO2, Al2O3) and reaction conditions to improve catalyst lifetime and selectivity. mdpi.comresearchgate.net

Decarboxylation Catalysts: Due to their ability to absorb carbon dioxide, amino alcohols can serve as catalysts for decarboxylation reactions. alfa-chemistry.com Research into the application of this compound in this capacity could lead to new green chemical processes.

Advanced Theoretical and Computational Studies for Mechanistic Predictions

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical reactions. rsc.org For this compound, theoretical studies can provide deep insights into its reactivity and guide the development of new applications.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other ab initio methods can be used to model the reaction mechanisms of this compound. nih.govacs.org For instance, computational studies have been used to understand the competing mechanisms in Ag(I)-catalyzed additions of amino alcohols to olefins, revealing how the catalyst can dictate whether N-adducts or O-adducts are formed. nih.gov Similar studies on this compound can predict its behavior in various reactions, saving significant experimental time and resources.

Solvent Effects and Microsolvation: The role of the solvent is critical in many reactions. nih.gov Computational models that include explicit solvent molecules (microsolvation) can provide a more accurate picture of reaction pathways and transition states. nih.gov Studies on the reaction of this compound with CO2 have used computational methods to elucidate the structures of the resulting carbamate (B1207046) and protonated cation, including the role of intramolecular hydrogen bonding. acs.org These insights are crucial for optimizing CO2 capture technologies.

Predicting Catalytic Performance: Theoretical calculations can help in the rational design of new catalysts and ligands based on the this compound scaffold. nih.gov By modeling the interactions between the ligand, metal center, and substrates, researchers can predict which ligand designs will lead to the highest activity and stereoselectivity, accelerating the discovery of new catalytic systems. rsc.org

The following table highlights key areas where computational studies can advance research on this compound.

| Area of Study | Computational Method | Potential Insights |

| Reaction Mechanisms | Density Functional Theory (DFT) nih.gov | Prediction of reaction pathways, transition state energies, and product selectivity. nih.govresearchgate.net |

| Solvent Interactions | Microsolvation Models nih.gov | Understanding the role of solvent molecules in stabilizing intermediates and transition states. nih.gov |

| Catalyst Design | Molecular Modeling | Rational design of chiral ligands and catalysts for enhanced performance and selectivity. nih.gov |

Integration into Sustainable Chemical Processes and Materials Science

The unique properties of this compound make it a valuable component for developing sustainable chemical processes and advanced materials.

CO2 Capture: Like other alkanolamines, this compound is used as a solvent for removing carbon dioxide from gas streams. sigmaaldrich.commedchemexpress.comsigmaaldrich.com Future research will focus on optimizing its performance in carbon capture, utilization, and storage (CCUS) technologies by studying its reaction kinetics and equilibrium with CO2 in aqueous solutions. acs.org The goal is to develop more efficient and less energy-intensive CO2 scrubbing processes.

Corrosion Inhibition: Amino alcohols can act as effective corrosion inhibitors for steel, particularly in boiler water treatment, by absorbing CO2. alfa-chemistry.com Further investigation into this compound's performance as a corrosion inhibitor could lead to its use in industrial water systems and protective coatings.

Polymer and Materials Synthesis: As a bifunctional molecule, this compound can be used as a building block for various polymers. wikipedia.org It can be incorporated into polyurethanes, where it can act as a reactive catalyst, or used to synthesize surfactants and emulsifiers. alfa-chemistry.comnewtopchem.com Research into its use for creating biodegradable polymers or functional materials is an emerging area of interest.

Expanding its Role as a Versatile Intermediate in Multi-Step Synthesis

This compound is already recognized as a valuable intermediate in the synthesis of pharmaceuticals and crop protection compounds. wikipedia.org Future research aims to expand its utility in complex molecule synthesis.

Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org While pseudoephedrine has been widely used, its restricted availability has prompted a search for alternatives. nih.gov Chiral versions of this compound or its derivatives, like pseudoephenamine, could serve as effective chiral auxiliaries in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and amino acids. nih.gov

Synthesis of Heterocycles: Amino alcohols are key precursors for the synthesis of important heterocyclic compounds like morpholines, which are common motifs in pharmaceuticals. chemrxiv.org Developing efficient, one-pot methods to convert this compound into N-methylmorpholine and other substituted heterocycles using green reagents is an active area of research. chemrxiv.org

Pharmaceutical Building Block: The compound serves as an intermediate in the synthesis of various drugs, including the antihistamine mianserin (B1677119) and the non-analgesic Nefopam. wikipedia.org Continued exploration of its reactivity will undoubtedly lead to its incorporation into the synthesis of new and more complex active pharmaceutical ingredients (APIs).

Q & A

Q. What are the standard chemical synthesis routes for 1-(Methylamino)ethanol?

this compound can be synthesized via reduction of its corresponding ketone precursor. For example, 4-methylacetophenone can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield 1-(4-Methylphenyl)ethanol, a structurally related compound. Substitution reactions with reagents such as thionyl chloride (SOCl₂) can further modify the hydroxyl group . For enantioselective synthesis, biocatalytic methods using Daucus carota or Petroselinum crispum cells have been employed to reduce prochiral ketones, achieving high enantiomeric excess (e.g., >90% ee for (S)-(-)-isomers) .

Q. What are the solubility characteristics of this compound in common solvents?

this compound derivatives, such as 1-(4-Methylphenyl)ethanol, are slightly soluble in water but exhibit better solubility in organic solvents like ethanol, isopropanol, and dichloromethane. Solubility can be influenced by temperature and pH, with acidic conditions potentially enhancing protonation of the amino group and altering miscibility .

Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound?

Stability is highly dependent on pH and temperature. For example:

- pH : Under acidic conditions, the compound may undergo protonation, reducing its reactivity. Alkaline conditions can promote oxidation or decomposition.

- Temperature : Elevated temperatures accelerate degradation; storage at 2–8°C is recommended for lab-scale stability .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of this compound derivatives?

Enantioselective synthesis can be achieved using:

- Biocatalysts : P. crispum cells in aqueous media reduce prochiral ketones (e.g., 4'-methylacetophenone) to (S)-(-)-1-(4-Methylphenyl)ethanol with >90% ee. Exogenous agents like glucose or ethanol enhance yield by acting as co-substrates .

- Organometallic Catalysts : Water-soluble iridium complexes with N-heterocyclic carbene ligands facilitate N-monoalkylation of ammonia with alcohols, producing chiral amines like 1-(4-Methylphenyl)ethylamine .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify volatile derivatives and assess purity (NIST Standard Reference Database 69 provides reference spectra) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves structural features, such as the methylamino group’s chemical shift (δ ~2.3 ppm for CH₃NH-) .

- Chiral HPLC : Essential for quantifying enantiomeric excess in biocatalytically synthesized samples .

Q. How can computational tools aid in predicting the reactivity of this compound?

Retrosynthesis platforms (e.g., AI-powered models) leverage databases like Reaxys and Pistachio to propose feasible routes. For example:

Q. What are the known biological activities of this compound derivatives?

Derivatives like epinephrine (1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanol) exhibit α/β-adrenergic receptor agonism, increasing cardiac output and bronchodilation. Structure-activity relationship (SAR) studies show that hydroxyl groups on the phenyl ring enhance receptor binding affinity .

Q. How can researchers resolve contradictions in reported biological data for this compound analogs?

Discrepancies often arise from:

- Enantiomeric Purity : Impure samples may show mixed activity; chiral separation (e.g., HPLC) is critical.

- Assay Conditions : Varying pH or co-solvents (e.g., DMSO) can alter bioavailability. Standardize protocols using guidelines from the FDA or ECHA .

Methodological Best Practices

Q. What precautions are necessary when handling this compound in laboratory settings?

Q. How can researchers optimize biocatalytic synthesis for industrial-scale production?

- Immobilization : Encapsulate cells or enzymes in alginate beads to enhance reusability.

- Process Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。